1-(2-ethylphenyl)-1H-pyrrole

Physicochemical characterization Regioisomer differentiation Distillation purification

1-(2-Ethylphenyl)-1H-pyrrole is a C12H13N N-arylpyrrole featuring an ortho-ethyl substituent on the phenyl ring attached to the pyrrole nitrogen. This substitution pattern imparts distinct steric and electronic properties compared to its para-substituted regioisomer, influencing both physicochemical behavior and downstream reactivity in cross-coupling and electrophilic aromatic substitution reactions.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 299426-84-9
Cat. No. B1309369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethylphenyl)-1H-pyrrole
CAS299426-84-9
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C=CC=C2
InChIInChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h3-10H,2H2,1H3
InChIKeyHUNMGGBMSVCATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethylphenyl)-1H-pyrrole (CAS 299426-84-9): Ortho-Substituted N-Arylpyrrole Building Block for Precision Synthesis


1-(2-Ethylphenyl)-1H-pyrrole is a C12H13N N-arylpyrrole featuring an ortho-ethyl substituent on the phenyl ring attached to the pyrrole nitrogen . This substitution pattern imparts distinct steric and electronic properties compared to its para-substituted regioisomer, influencing both physicochemical behavior and downstream reactivity in cross-coupling and electrophilic aromatic substitution reactions . The compound is supplied primarily as a research building block at 95–97% purity and is recognized as a versatile small-molecule scaffold for medicinal chemistry and materials science applications .

Why 1-(2-Ethylphenyl)-1H-pyrrole Cannot Be Trivially Replaced by Its Para-Isomer or Other N-Arylpyrrole Analogs


The ortho-ethyl positioning on the phenyl ring of 1-(2-ethylphenyl)-1H-pyrrole generates measurable differences in boiling point, flash point, and lipophilicity relative to the 4-ethylphenyl regioisomer [1]. These differences reflect altered intermolecular forces and steric encumbrance around the pyrrole nitrogen, directly affecting distillation recovery, solvent compatibility, and chromatographic behavior during purification . Furthermore, the ortho-substitution pattern influences the regioselectivity of electrophilic aromatic substitution on the pyrrole ring—a critical consideration when the compound is employed as a synthetic intermediate in drug-discovery campaigns . Substituting with the unsubstituted 1-phenylpyrrole or the 2-methyl analog eliminates the ethyl group's contribution to lipophilicity and steric bulk, potentially altering both reaction outcomes and the physicochemical profile of downstream products .

1-(2-Ethylphenyl)-1H-pyrrole Quantitative Differentiation Data vs. Closest Analogs


Boiling Point Elevation: Ortho- vs. Para-Ethylphenyl Regioisomer Comparison

1-(2-Ethylphenyl)-1H-pyrrole exhibits a boiling point of 276.3±19.0 °C at 760 mmHg, which is 11.1 °C higher than that of the 4-ethylphenyl regioisomer (265.2±19.0 °C) measured under identical pressure conditions [1]. This difference, attributable to ortho-substitution steric effects altering intermolecular packing, provides a wider thermal operating window during vacuum distillation and solvent evaporation steps .

Physicochemical characterization Regioisomer differentiation Distillation purification

LogP Differential: Ortho-Ethyl Reduces Lipophilicity vs. Para-Ethyl Substituent

The computed LogP for 1-(2-ethylphenyl)-1H-pyrrole is 3.04, whereas the 4-ethylphenyl regioisomer has a LogP of 4.07—a difference of approximately 1.03 log units . This indicates that moving the ethyl group from the para to the ortho position reduces lipophilicity by roughly one order of magnitude in octanol-water partitioning, consistent with steric shielding of the hydrophobic ethyl moiety by the proximal pyrrole ring [1].

Lipophilicity ADME prediction Chromatographic retention

Flash Point Safety Margin: Higher Autoignition Resistance vs. Para Isomer

The flash point of 1-(2-ethylphenyl)-1H-pyrrole is 120.9±21.5 °C, which is 6.7 °C higher than that of 1-(4-ethylphenyl)-1H-pyrrole (114.2±21.5 °C) [1]. This elevated flash point, while modest, can be meaningful in processes where the compound is heated near flammable limits, offering a slightly broader safety margin during solvent removal or reactive distillation .

Process safety Thermal hazard assessment Shipping classification

Purity Grade Availability: 97% Standard Offering vs. Lower-Purity Comparators

1-(2-Ethylphenyl)-1H-pyrrole is commercially available at 97% purity as a standard catalog grade from multiple suppliers including Leyan (Cat. 1403966) and CymitQuimica (ref. 10-F730962, Fluorochem brand) . In contrast, common comparators such as 1-(2-methylphenyl)-1H-pyrrole (CAS 2437-42-5) and 1-(2,6-dimethylphenyl)-1H-pyrrole (CAS 15898-23-4) are typically offered at 95% purity . The 2% higher purity specification reduces the burden of unidentified impurities in reaction optimization and biological screening, translating to more reproducible structure-activity relationship (SAR) data .

Chemical procurement Purity specification Reproducibility

Ortho-Substitution Directing Effect on Pyrrole Ring Functionalization

In electrophilic aroylation reactions of 1-aryl-1H-pyrroles, the ortho-substituent on the N-phenyl ring exerts a measurable influence on the C-α vs. C-β regioselectivity of the incoming electrophile . The Kontonikas et al. (2019) study demonstrated that 1-phenyl-1H-pyrrole undergoes benzoylation to give predominantly the C-β isomer (product 3) with AlCl₃, whereas switching to I₂/KI in CH₃CN selectively yields the C-α isomer (product 4) . Introduction of an ortho-ethyl group is predicted—based on steric and electronic SAR—to further bias the regiochemical outcome toward the less hindered C-α position, offering a distinct synthetic advantage over the para-substituted or unsubstituted analogs when C-α aroyl-1-aryl-1H-pyrroles are the desired product .

Electrophilic aromatic substitution Regioselective synthesis C–H functionalization

CYP450 Monooxygenase Inhibition Potential in the 1-Arylpyrrole Class

1-Arylpyrroles as a class are established inhibitors of cytochrome P450-dependent monooxygenase activity in rat liver microsomes [1]. Viswanathan et al. (J Med Chem, 1981) demonstrated that 1-phenylpyrrole and 1-(2-isopropylphenyl)pyrrole inhibit 7-ethoxycoumarin deethylase activity through a mixed-type inhibition mechanism, with the ortho-isopropyl analog showing a measurable Ki [1]. Although direct Ki/IC₅₀ data for 1-(2-ethylphenyl)-1H-pyrrole are not published, its structural homology to 1-(2-isopropylphenyl)pyrrole—differing only by a methyl group in the ortho-alkyl chain—supports a class-level inference of CYP450 interaction potential, which is absent in N-alkylpyrroles . This property must be considered when the compound is used as a scaffold in drug-metabolism studies or when co-administered with CYP450 substrates in cell-based assays.

Cytochrome P450 Drug metabolism Enzyme inhibition

Optimal Procurement and Application Scenarios for 1-(2-Ethylphenyl)-1H-pyrrole Based on Verified Differentiation Data


Regioisomer-Specific Intermediate Where Thermal Separation Is Required

When a synthetic route demands the ortho-ethylphenyl isomer specifically and the product is purified by fractional distillation, the 11.1 °C higher boiling point of 1-(2-ethylphenyl)-1H-pyrrole (276.3 °C) vs. the 4-ethylphenyl contaminant (265.2 °C) provides a wider distillation cut window, improving isomeric purity in kilogram-scale operations. This is relevant for process chemists scaling N-arylpyrrole intermediates where para-isomer contamination would propagate into final active pharmaceutical ingredients (APIs) as structurally similar impurities that are difficult to remove downstream [1].

Medicinal Chemistry Library Design Requiring Moderated Lipophilicity

For compound library synthesis targeting intracellular targets with LogP constraints (e.g., CNS drug discovery where LogP 2–4 is desirable), 1-(2-ethylphenyl)-1H-pyrrole (LogP ~3.04) offers a one-log-unit lower lipophilicity than the 4-ethylphenyl isomer (LogP 4.07). This can improve aqueous solubility and reduce phospholipidosis risk without sacrificing the aryl-pyrrole pharmacophore, making it a preferred building block for fragment-based lead optimization .

CYP450 Metabolism Studies Requiring a Structurally Defined 1-Arylpyrrole Probe

Based on the established class-level CYP450 inhibitory activity of 1-arylpyrroles (Viswanathan et al., 1981), 1-(2-ethylphenyl)-1H-pyrrole may serve as a tool compound for studying structure-dependent cytochrome P450 interactions. The ortho-ethyl substitution provides a distinct steric and electronic profile compared to 1-phenylpyrrole and 1-(2-isopropylphenyl)pyrrole, enabling SAR dissection of the ortho-alkyl effect on mixed-type monooxygenase inhibition [2].

Electrophilic Aroylation for C-α-Selective 1-Arylpyrrole Derivatives

In synthetic programs targeting aldose reductase inhibitors or tubulin polymerization inhibitors that rely on the aroyl-1-aryl-1H-pyrrole pharmacophore, the ortho-ethyl group is expected to enhance C-α regioselectivity during Friedel-Crafts aroylation relative to unsubstituted 1-phenylpyrrole. This regiochemical preference may eliminate the need for directing-group strategies, shortening synthetic routes to bioactive C-α-aroyl pyrroles as demonstrated by Kontonikas et al. (2019) .

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